molecular formula C6H9N3O B14769555 (2,3-Dihydropyrazolo[5,1-b]oxazol-7-yl)methanamine

(2,3-Dihydropyrazolo[5,1-b]oxazol-7-yl)methanamine

Cat. No.: B14769555
M. Wt: 139.16 g/mol
InChI Key: CWEDBPKXEYZUAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,3-Dihydropyrazolo[5,1-b]oxazol-7-yl)methanamine is a heterocyclic compound featuring a fused pyrazole-oxazole core with a methanamine substituent at the 7-position. Its molecular formula is C₆H₆N₂O₃ (MW: 154.13 g/mol), and it is typically available as a hydrochloride salt . The compound’s structure combines a pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) fused to a 2,3-dihydrooxazole ring (a five-membered ring containing one oxygen and one nitrogen atom).

The compound has been listed as discontinued in commercial catalogs, indicating possible challenges in synthesis or scalability .

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

2,3-dihydropyrazolo[5,1-b][1,3]oxazol-7-ylmethanamine

InChI

InChI=1S/C6H9N3O/c7-3-5-4-8-9-1-2-10-6(5)9/h4H,1-3,7H2

InChI Key

CWEDBPKXEYZUAT-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=NN21)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dihydropyrazolo[5,1-b]oxazol-7-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with an oxazole precursor in the presence of a suitable catalyst. The reaction conditions often require a solvent such as ethanol or methanol and a temperature range of 50-100°C. The reaction is monitored using techniques such as thin-layer chromatography (TLC) to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs of (2,3-Dihydropyrazolo[5,1-b]oxazol-7-yl)methanamine, highlighting differences in substituents, ring systems, and biological activities:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Biological Activity/Notes Reference
This compound Pyrazolo[5,1-b]oxazole Methanamine at C-7 154.13 Limited direct data; discontinued commercially
N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) Imidazo[2,1-b]thiazole Dimethylamine at C-5; sulfonylphenyl at C-6 375.48 COX-2 inhibitor : IC₅₀ = 0.08 µM; selectivity index = 313.7
N-(Ethyl)-2,3-dihydropyrazolo[5,1-b][1,3]thiazole-6-amine Pyrazolo[5,1-b]thiazine Ethylamine at C-6 209.28 Structural analog with sulfur-containing thiazine ring; no activity data
6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives Pyrazolo[1,5-a]pyrazinone Variable substituents at C-6/C-7 ~250–300 mGluR2 negative allosteric modulators ; potential for CNS disorders
7-Bromo-2-methyl-2,3-dihydropyrazolo[5,1-b]oxazole Pyrazolo[5,1-b]oxazole Bromo at C-7; methyl at C-2 203.04 Halogenated derivative; synthetic intermediate

Pharmacological Potential and Limitations

  • However, the absence of a sulfonylphenyl group (critical for 6a's potency) may limit efficacy .
  • CNS Applications: Pyrazolo[1,5-a]pyrazinone derivatives () highlight the versatility of fused pyrazole systems in targeting CNS receptors like mGluR2, suggesting possible repurposing opportunities .

Q & A

Q. What synthetic routes are available for (2,3-Dihydropyrazolo[5,1-b]oxazol-7-yl)methanamine, and how can reaction conditions be optimized?

The compound can be synthesized via non-catalytic Biginelli-like reactions using 5-amino-3-arylpyrazole-4-carbonitriles and aldehydes in boiling DMF. Optimal conditions include equimolar reagent ratios and short heating durations (~20 minutes), yielding up to 60% purity. Alternative routes involve cyclization with 1,3-diketones (e.g., acetylacetone) under microwave-assisted heating, which enhances regioselectivity .

Q. How is the purity and structural integrity of the compound validated in synthesis?

Post-synthesis purification involves recrystallization from DMF–EtOH (1:1) mixtures or chromatography. Structural confirmation uses NMR (1H/13C) and high-resolution mass spectrometry (HRMS). For derivatives like the hydrochloride salt (BD01426171), analytical HPLC with ≥95% purity thresholds is standard .

Q. What solvents and bases are critical for stabilizing the compound during synthesis?

Polar aprotic solvents (DMF, DMSO) are preferred for their ability to dissolve intermediates and stabilize reactive species. Bases like K2CO3 facilitate nucleophilic substitutions in amine-functionalized analogs .

Q. How does steric hindrance influence the reactivity of the dihydropyrazolo-oxazole core?

Substituents at the oxazole ring (e.g., methyl or bromo groups) can sterically hinder cyclization steps, requiring tailored reaction temperatures (e.g., 150°C under microwave irradiation) to achieve regioselective outcomes, as seen in pyrazoloquinazoline syntheses .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity in multicomponent reactions involving this compound?

Regioselectivity arises from electronic and steric effects. For example, microwave heating in DMF with DMADMA favors 8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one formation over alternative isomers due to kinetic control of cyclization pathways . Computational modeling (e.g., DFT) can predict transition-state energies to rationalize selectivity .

Q. How do contradictory yield reports (47–80%) in similar syntheses arise, and how can they be resolved?

Variability stems from differences in reactant stoichiometry, solvent purity, and heating methods. Systematic optimization (e.g., Design of Experiments) can identify critical factors, such as the role of residual water in DMF, which may hydrolyze intermediates and reduce yields .

Q. What strategies mitigate decomposition during storage or biological assays?

Lyophilization of hydrochloride salts improves stability. For in vitro studies, buffer systems (pH 7.4) with antioxidants (e.g., ascorbic acid) prevent oxidative degradation. Long-term storage at −80°C in amber vials is recommended .

Q. How can the compound’s bioactivity be evaluated against structurally related analogs?

Structure-activity relationship (SAR) studies require synthesizing derivatives with varied substituents (e.g., halogenation at the oxazole ring) and testing in antimicrobial or cytotoxicity assays. For example, pyrazoloquinazoline analogs show activity against neurological targets, validated via in vivo models .

Q. What analytical challenges arise in quantifying trace impurities in the compound?

LC-MS/MS with ion-pairing reagents (e.g., trifluoroacetic acid) enhances sensitivity for detecting low-abundance byproducts. Residual solvent analysis (e.g., DMF) requires headspace GC-MS to meet ICH Q3C guidelines .

Q. How does the compound’s conformational flexibility impact its binding to biological targets?

Molecular dynamics simulations reveal that the dihydropyrazolo-oxazole core adopts a semi-rigid conformation, enabling selective interactions with enzyme active sites (e.g., kinases). Modulating the amine side chain’s hydrophobicity improves membrane permeability in cell-based assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.